1-benzyl-4-bromo-1H-pyrazole

Overview

Description

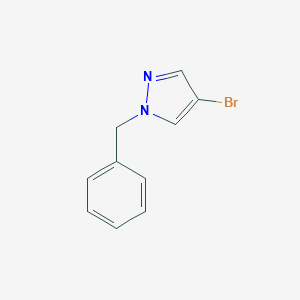

1-Benzyl-4-bromo-1H-pyrazole is a heterocyclic compound with the molecular formula C10H9BrN2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and a bromine atom at the fourth position

Mechanism of Action

Target of Action

It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It is suggested that the bromine atom in the 4-position of the pyrazole ring may play a crucial role in the interaction with its targets

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may be involved in the metabolism of alcohol and other related biochemical pathways .

Result of Action

It is suggested that the compound may have inhibitory effects on liver alcohol dehydrogenase, potentially affecting the metabolism of alcohol and other related substances within the cell .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .

Biochemical Analysis

Biochemical Properties

Bromopyrazoles, a broader class to which this compound belongs, have been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and both energy-dependent and independent calcium uptake . These interactions suggest that 1-Benzyl-4-bromo-1H-pyrazole may interact with enzymes and proteins involved in these processes.

Cellular Effects

Bromopyrazoles have been reported to have effects on various types of cells and cellular processes

Molecular Mechanism

Bromopyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions , suggesting that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored in a refrigerator

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like bromine or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-Benzyl-4-bromo-1H-pyrazole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties

Comparison with Similar Compounds

4-Bromopyrazole: Shares the pyrazole ring with a bromine atom at the fourth position but lacks the benzyl group.

1-Benzylpyrazole: Similar structure but without the bromine atom.

Uniqueness: 1-Benzyl-4-bromo-1H-pyrazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

1-Benzyl-4-bromo-1H-pyrazole (C₁₀H₉BrN₂) is a pyrazole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and potential antiparasitic effects. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the bromination of pyrazole derivatives followed by the introduction of a benzyl group. The general synthetic pathway includes:

- Bromination : The pyrazole ring is brominated at the 4-position using bromine or brominating agents.

- Alkylation : A benzyl group is introduced via alkylation reactions, typically using benzyl halides in the presence of a suitable base.

These methods highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules.

Biological Activity

This compound exhibits significant biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. For example, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown that it affects various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antiparasitic Activity

Emerging data suggest that derivatives of pyrazoles, including this compound, may exhibit antiparasitic effects. For instance, related compounds have shown activity against Leishmania species, which are responsible for leishmaniasis. These findings point to the possibility of developing new treatments for neglected tropical diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or cancer cell metabolism.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways associated with inflammation and cancer progression.

These interactions can lead to downstream effects that contribute to its biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-3-methylpyrazole | Methyl group at the third position | Different reactivity due to methyl substitution |

| 4-Bromopyrazole | Bromine at the fourth position | Simpler structure without the benzyl group |

| 3-Bromo-1H-pyrazole | Bromine at the third position | Altered biological activity profile |

| 5-(4-Nitrophenyl)-1H-pyrazole | Nitro group substitution | Enhanced electronic properties influencing reactivity |

This table highlights how structural variations can influence the biological activity and reactivity of pyrazole derivatives.

Case Studies

Several case studies have been documented regarding the application of pyrazole derivatives in therapeutic contexts:

- Antileishmanial Studies : In vitro studies have shown that certain pyrazole derivatives exhibit significant activity against Leishmania species, with IC50 values comparable to existing treatments like pentamidine .

- Anticancer Research : Investigations into the anticancer properties have revealed that this compound can induce apoptosis in specific cancer cell lines, suggesting further exploration for its use in cancer therapy .

Properties

IUPAC Name |

1-benzyl-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTAXFTZNKXHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388129 | |

| Record name | 1-benzyl-4-bromo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-41-3 | |

| Record name | 1-benzyl-4-bromo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.